3-METHYLINDOLE

Vue d'ensemble

Description

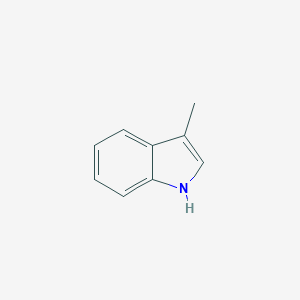

Le skatole, également connu sous le nom de 3-méthylindole, est un composé organique appartenant à la famille des indoles. Il se trouve naturellement dans les excréments des mammifères et des oiseaux, contribuant de manière significative à l'odeur fécale. Il est intéressant de noter qu'à faibles concentrations, le skatole a un arôme floral agréable et se trouve dans plusieurs fleurs et huiles essentielles, notamment les fleurs d'oranger et le jasmin . Il est utilisé comme parfum et fixateur dans de nombreux parfums et comme composé aromatique.

Méthodes De Préparation

Voies synthétiques et conditions de réaction : Le skatole peut être synthétisé via la synthèse de l'indole de Fischer, qui implique la réaction de la phénylhydrazine avec un aldéhyde ou une cétone en conditions acides . Cette méthode est largement utilisée en raison de son efficacité et de sa simplicité.

Méthodes de production industrielle : La production industrielle du skatole implique souvent la même synthèse de l'indole de Fischer mais à plus grande échelle. Les conditions de réaction sont optimisées pour garantir un rendement élevé et une pureté élevée. De plus, le skatole peut être produit par la dégradation microbienne du tryptophane dans le tube digestif des mammifères .

Types de réactions :

Oxydation : Le skatole peut subir des réactions d'oxydation, conduisant à la formation de divers produits oxydés.

Réduction : La réduction du skatole peut produire différentes formes réduites du composé.

Substitution : Le skatole peut participer à des réactions de substitution, où l'un de ses atomes d'hydrogène est remplacé par un autre atome ou groupe.

Réactifs et conditions courantes :

Oxydation : Les agents oxydants courants incluent le permanganate de potassium et le peroxyde d'hydrogène.

Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium peuvent être utilisés.

Substitution : Les réactions d'halogénation utilisent souvent des halogènes comme le chlore ou le brome dans des conditions spécifiques.

Principaux produits :

Oxydation : Dérivés oxydés du skatole.

Réduction : Formes réduites du skatole.

Substitution : Dérivés halogénés du skatole.

4. Applications de la recherche scientifique

Le skatole a des applications diverses dans la recherche scientifique :

Chimie : Utilisé comme précurseur dans la synthèse de divers dérivés de l'indole.

Biologie : Étudié pour son rôle dans le métabolisme microbien et son impact sur le microbiote intestinal.

Médecine : Enquêté pour ses effets toxiques potentiels et son rôle dans des maladies telles que la contamination par le sanglier chez les porcs.

Industrie : Utilisé dans l'industrie des parfums pour son arôme agréable à faibles concentrations.

5. Mécanisme d'action

Le skatole exerce ses effets principalement par son interaction avec le récepteur aryl hydrocarboné (AhR). Lorsqu'il se lie à l'AhR, le skatole active diverses voies de signalisation, conduisant à l'expression de gènes impliqués dans la détoxification et le métabolisme . De plus, le skatole peut induire l'apoptose dans les cellules épithéliales intestinales par l'activation de p38 et d'autres cibles moléculaires .

Applications De Recherche Scientifique

Pharmaceutical Applications

3-Methylindole serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its derivatives are utilized in drug development due to their biological activity.

Key Pharmaceutical Derivatives:

- This compound Derivatives : These compounds are synthesized from indole-3-carboxaldehyde through hydrogenation methods. They play a role in the synthesis of drugs related to serotonin and melatonin pathways, which are vital for mood regulation and sleep cycles .

- Biological Activity : Research indicates that this compound can influence metabolic pathways, particularly those involving amino acids and neurotransmitters, making it a candidate for further pharmacological studies .

| Compound | Application |

|---|---|

| This compound | Intermediate for serotonin/melatonin |

| 3-Indoletryptophan | Precursor for neurotransmitter synthesis |

| Serotonin | Mood regulation |

| Melatonin | Sleep cycle regulation |

Environmental Applications

This compound is recognized as a significant pollutant in livestock waste. Its degradation through microbial processes has gained attention for environmental remediation.

Microbial Degradation Studies:

- A study identified Acinetobacter oleivorans as an effective bacterium for degrading this compound found in livestock compost. The optimal conditions for degradation were established at an initial concentration of 100 mg/L, pH 8.0, and a temperature of 30°C .

- The degradation process resulted in the formation of non-toxic metabolites such as N-acetyl-L-ornithine and phenylacetaldehyde, indicating potential for bioremediation strategies in agricultural settings .

| Microbe | Degradation Rate | Optimal Conditions |

|---|---|---|

| Acinetobacter oleivorans | Complete degradation | 100 mg/L, pH 8.0, 30°C, 48 hours |

Metabolomic Research

In metabolomics, this compound is studied to understand its role in metabolic pathways and its effects on host physiology.

Metabolomic Analysis Techniques:

- Advanced techniques such as mass spectrometry (MS) have been employed to analyze the metabolic profiles influenced by probiotics that produce this compound. These studies help elucidate the interactions between gut microbiota and host metabolism .

- The compound has been linked to the modulation of gut health by affecting amino acid metabolism and influencing inflammatory markers like IL-1β .

| Technique | Application |

|---|---|

| Mass Spectrometry | Metabolic profiling |

| NMR Spectroscopy | Characterization of gut metabolites |

Case Study 1: Pharmaceutical Development

A recent study focused on synthesizing novel derivatives of this compound aimed at enhancing its therapeutic efficacy against mood disorders. The derivatives showed improved binding affinity to serotonin receptors compared to standard compounds .

Case Study 2: Environmental Remediation

Research conducted on livestock farms demonstrated the successful application of Acinetobacter oleivorans in reducing malodorous emissions associated with high concentrations of this compound in manure. This approach not only mitigated environmental pollution but also offered a sustainable method for waste management .

Mécanisme D'action

Skatole exerts its effects primarily through its interaction with the aryl hydrocarbon receptor (AhR). Upon binding to AhR, skatole activates various signaling pathways, leading to the expression of genes involved in detoxification and metabolism . Additionally, skatole can induce apoptosis in intestinal epithelial cells through the activation of p38 and other molecular targets .

Comparaison Avec Des Composés Similaires

Le skatole est similaire à d'autres dérivés de l'indole tels que l'indole et l'acide indole-3-acétique. Il est unique en raison de son odeur distincte et de son rôle spécifique dans la production d'odeur fécale. D'autres composés similaires comprennent :

Indole : Un composé parent du skatole avec une odeur moins intense.

Acide indole-3-acétique : Une hormone végétale impliquée dans la croissance et le développement.

Indole-3-carbinol : Trouvé dans les légumes crucifères et étudié pour ses propriétés anticancéreuses.

Le skatole se distingue par sa double nature, ayant un arôme agréable à faibles concentrations et une forte odeur fécale à des concentrations plus élevées.

Activité Biologique

3-Methylindole (3MI), also known as skatole, is a compound primarily recognized for its presence in the feces of mammals and its role in the odor of certain foods. Beyond its olfactory characteristics, 3MI has garnered attention in scientific research due to its biological activities, particularly its mutagenic properties and potential implications in carcinogenesis. This article explores the biological activity of 3MI through various studies, focusing on its effects on cellular mechanisms, mutagenicity, and interactions with microorganisms.

This compound is a derivative of indole, formed through the anaerobic fermentation of tryptophan in the intestines. It is metabolized by cytochrome P450 enzymes, particularly in the lungs, where it can be bioactivated to form reactive metabolites that interact with DNA, leading to potential mutagenic effects .

Metabolic Pathways

The metabolic pathways of 3MI involve several key enzymes:

- Cytochrome P450 Enzymes : These enzymes catalyze the conversion of 3MI into various metabolites, including indole-3-carbinol and 3-methyleneindolenine. The bioactivation process is crucial for understanding its toxicity .

- Aryl Hydrocarbon Receptor (AhR) : 3MI acts as a partial agonist of AhR, influencing the expression of genes involved in xenobiotic metabolism .

Mutagenicity and Carcinogenic Potential

Numerous studies have highlighted the mutagenic potential of 3MI, particularly in lung tissues.

Key Findings from Research

- DNA Damage : In human bronchial epithelial cells, exposure to low micromolar concentrations of 3MI resulted in significant DNA damage characterized by single-strand breaks. The damage was comparable to that induced by known genotoxic agents like doxorubicin .

- Apoptosis Induction : Higher concentrations (above 25 μM) led to apoptosis, suggesting a dose-dependent relationship between 3MI exposure and cell death mechanisms .

- DNA Adduct Formation : The formation of DNA adducts is a critical factor in mutagenesis. Studies indicate that metabolites of 3MI can form adducts with nucleotides, which may contribute to carcinogenic processes .

Effects on Microorganisms

Research has also explored the impact of 3MI on microbial growth, particularly focusing on lactic acid bacteria.

Inhibition Studies

- Lactic Acid Bacteria : Studies showed that various strains of lactic acid bacteria exhibit sensitivity to 3MI. For instance, Lactobacillus brevis and Lactobacillus plantarum demonstrated inhibited growth at concentrations as low as 0.2 μg/ml during stationary phases .

- Ecological Impact : The presence of 3MI can alter microbial communities in environments such as the gut or fermented foods, potentially affecting health outcomes related to gut microbiota composition.

Case Study 1: Mutagenicity in Lung Cells

A study conducted on untransformed human bronchial epithelial cells revealed that exposure to 3MI at subtoxic levels led to extensive DNA damage without triggering apoptotic pathways initially. This suggests a potential mechanism for lung carcinogenesis linked to chronic exposure through cigarette smoke .

Case Study 2: Microbial Growth Inhibition

In an experiment assessing the effects of 3MI on lactic acid bacteria, it was found that increasing concentrations significantly inhibited growth during the stationary phase. This finding underscores the ecological implications of 3MI in food systems and gut health .

Summary Table: Biological Activities of this compound

Analyse Des Réactions Chimiques

Metabolic Reactions via Cytochrome P450 Enzymes

3MI undergoes bioactivation primarily through cytochrome P450 (CYP450)-mediated pathways, producing reactive intermediates linked to pneumotoxicity and DNA damage .

Key Pathways:

-

Mechanism-Based Inactivation : 3MI acts as a suicide substrate for CYP2A13 (KI ≈ 10 μM, kinact = 0.046 min⁻¹), irreversibly inhibiting the enzyme through covalent modification .

-

Glutathione Adducts : Three GSH conjugates (GS-A1, GS-A2, GS-A3) form during NADPH-dependent metabolism, mitigating reactive intermediates .

Biodegradation by Microbial Pathways

Environmental degradation of 3MI occurs via bacterial action, with Acinetobacter oleivorans identified as a key degrader .

Degradation Conditions and Metabolites:

This pathway highlights enzymatic cleavage of the indole ring, offering potential for bioremediation in livestock waste management .

Azo-Coupling with Diazonium Salts:

Reaction with diazotized 2-methoxy-4-nitroaniline yields o-formamidoacetophenone 2-methoxy-4-nitrophenylhydrazone (C₁₆H₁₇N₅O₄), disproving earlier structural assignments .

Mechanism :

-

Diazonium ion attacks the C2 position of 3MI.

-

Rearrangement forms a hydrazone derivative instead of the proposed indazole intermediate .

Toxicological Reactions and DNA Damage

3MI’s reactivity contributes to its role as a pulmonary toxin and potential carcinogen .

Physicochemical Stability

-

Light Sensitivity : Degrades under UV exposure, necessitating storage in dark conditions .

-

Thermal Decomposition : Emits toxic NOₓ fumes when heated above 265°C .

Analytical Detection Methods

-

LC/MS : Quantifies metabolites like MOI and I-3-C using methylphenidate as an internal standard .

-

Comet Assay : Measures DNA strand breaks in lung epithelial cells exposed to 3MI .

This compound’s reactivity spans enzymatic bioactivation, environmental degradation, and synthetic modification, with implications for toxicology, bioremediation, and organic chemistry. Its dual role as a pneumotoxin and a fragrance component underscores the importance of understanding its chemical behavior in diverse contexts.

Propriétés

IUPAC Name |

3-methyl-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N/c1-7-6-10-9-5-3-2-4-8(7)9/h2-6,10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFRKQXVRDFCRJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CNC2=CC=CC=C12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8021775 | |

| Record name | 3-Methylindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8021775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White to brownish solid with a fecal odor; [Merck Index] Odor becomes pleasant and sweet at very low concentrations; [HSDB] White crystalline flakes with a stench; [MSDSonline], Solid, White scales or powder; Mothball, putrid, decayed, faecal odour, jasmine-like or fruity upon dilution | |

| Record name | 3-Methylindole | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3241 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 3-Methylindole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000466 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Skatole | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1188/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

265-266 °C @ 755 MM HG, 265.00 to 266.00 °C. @ 755.00 mm Hg | |

| Record name | 3-METHYLINDOLE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3511 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 3-Methylindole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000466 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

6.8 [ug/mL] (The mean of the results at pH 7.4), SOL IN HOT WATER, ALC, BENZENE, CHLOROFORM, ETHER, SOL IN ACETONE, WATER, ETHANOL, ETHER, 0.498 mg/mL, Soluble in boiling water, Soluble (in ethanol) | |

| Record name | SID57260108 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

| Record name | 3-METHYLINDOLE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3511 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 3-Methylindole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000466 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Skatole | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1188/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Pressure |

0.0055 [mmHg], 0.0055 mm Hg | |

| Record name | 3-Methylindole | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3241 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 3-METHYLINDOLE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3511 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

NUCLEOPHILIC THIOL AGENTS, GLUTATHIONE, L-CYSTEINE AND N-ACETYL-L-CYSTEINE, PROTECTED MICROSOMAL PROTEINS AGAINST ALKYLATION BY THE REACTIVE METABOLITE OF 3-METHYLINDOLE. THE CYTOSOL FRACTION FROM THE LUNGS OF CATTLE INCR THE PROTECTIVE EFFECT OF THESE THIOL AGENTS. PRETREATMENT OF SHEEP WITH DIETHYLMALEATE, WHICH DEPLETES GLUTATHIONE, INCR THE SEVERITY OF THE PNEUMOTOXIC EFFECT OF 3-METHYLINDOLE, WHEREAS PRETREATMENT WITH L-CYSTEINE DECR THE SEVERITY OF THIS EFFECT. THESE FINDINGS ARE CONSISTENT WITH A HYPOTHESIS THAT AN ELECTROPHILIC REACTIVE METABOLITE OF 3-METHYLINDOLE IS RESPONSIBLE FOR ITS PNEUMOTOXIC EFFECT AND IMPLIES THAT GLUTATHIONE AND GLUTATHIONE S-TRANSFERASES ARE INVOLVED IN THE DETOXIFICATION OF THIS REACTIVE METABOLITE., INCUBATION OF VARIOUS INDOLIC COMPD WITH GOAT LUNG MICROSOMES SHOWED THAT ONLY 3-METHYLINDOLE WAS ABLE TO GENERATE A FREE RADICAL IN THE NADPH-DEPENDENT MICROSOMAL SYSTEM, AS TESTED BY SPIN-TRAPPING. ENZYMIC RADICAL FORMATION FROM 3-METHYLINDOLE SUGGESTS A MICROSOMAL-ACTIVATED FREE RADICAL MECHANISM FOR THE SPECIFICITY OF 3-METHYLINDOLE-INDUCED PULMONARY TOXICITY., Bioactivation of 3-methylindole (3MI), a highly selective pneumotoxin in goats, was investigated in human lung and liver tissues in order to provide information about the susceptibility of humans to 3MI toxicity. Human lung microsomes were prepared from eight organ transplantation donors and liver microsomes from one of the donors were /selected/. The 3MI turnover rate with human lung microsomes was 0.23 +/- 0.06 nmol/mg/min, which was lower than the rate with the human liver microsomes (7.40 mnol/mg/min). The activities were NADPH dependent and inhibited by l-aminobenzotriazole, a potent cytochrome p450 suicide substrate inhibitor. Covalent binding of 3MI reactive intermediates to human tissues was determined by incubation of (14)C-3MI and NADPH with human lung and liver microsomal proteins. Although human lung microsomes displayed measurable covalent binding activity (2.74 +/- 2.57 pmol/mg/min), the magnitude of this reaction was only 4% as large as that seen with human liver microsomes and also was inhibited by l-aminobenzotriazole. Therefore, the bioactivation of 3MI to covalently binding intermediates is catalyzed by cytochrome p450 in human pulmonary tissues. These activities were compared to those activities measured with tissues from goats. Proteins from goat and human pulmonary and hepatic microsomal incubations were incubated with radioactive 3MI, and radioactive proteins were analyzed by SDS-PAGE and HPLC and visualized by autoradiography and radiochromatography, respectively. The results showed that a 57-kDa protein was clearly the most prominently alkylated target associated with 3MI reactive intermediates. These data suggest that humans may be susceptible to 3MI mediated toxicities and that the specificity of covalent binding and the extent of binding to target proteins may play important roles in organ and species selective susceptibilities to 3MI pneumotoxicity. | |

| Record name | 3-METHYLINDOLE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3511 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

LEAVES FROM PETROLEUM ETHER; WHITE-BROWN SCALES, White crystalline substance, browning upon aging. | |

CAS No. |

83-34-1 | |

| Record name | Skatole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=83-34-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methylindole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000083341 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Skatole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122024 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-Indole, 3-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Methylindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8021775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methylindole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.338 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SKATOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9W945B5H7R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3-METHYLINDOLE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3511 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 3-Methylindole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000466 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

95 °C, 97.5 °C | |

| Record name | 3-METHYLINDOLE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3511 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 3-Methylindole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000466 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.